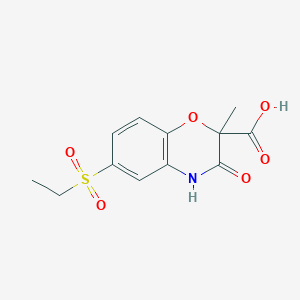

6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a complex organic molecule. It contains an ethanesulfonyl group, a benzoxazine ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring. The ethanesulfonyl group would be attached to one of the carbon atoms on the benzoxazine ring, and the carboxylic acid group would be attached to another carbon atom on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The benzoxazine ring might undergo reactions typical for aromatic compounds, while the ethanesulfonyl and carboxylic acid groups might participate in various substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid and ethanesulfonyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Antibacterial Activity of 1,4-Benzoxazine Analogues

The compound 6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, among others, has been evaluated for its antibacterial activity. Researchers synthesized various 1,4-benzoxazine analogues, including this compound, and tested their effectiveness against bacterial strains such as E. coli, Staphylococcus aureus, and others. The study found that certain derivatives exhibited significant antibacterial properties, demonstrating the potential of these compounds in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Chemical Synthesis and Transformation

Chemical synthesis and transformation studies have explored the reactivity and applications of similar 1,4-benzoxazine compounds. For example, the hydrolysis of diethyl acetylenedicarboxylate with amines has led to the synthesis of various benzoxazine derivatives, providing insights into the chemical behavior and potential applications of these molecules in organic synthesis (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964). Additionally, stereoselective synthesis techniques have been developed to produce enantiomerically pure benzoxazine carboxylic acids, carboxylates, and carboxamides, underscoring their utility in peptidomimetic chemistry (Hrast, Mrcina, & Kikelj, 1999).

Enzymatic Resolution and Synthesis

Lipase-catalyzed resolution has been employed to study the stereoselective synthesis of novel benzoxazine-6-carboxylates, demonstrating the potential of biocatalysis in obtaining optically active compounds. This approach highlights the versatility of benzoxazine derivatives in asymmetric synthesis and the production of biologically active molecules (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).

Novel Condensation Products

Research into the condensation reactions of benzoxazine carboxylic acids has led to the discovery of new pentacyclic compounds. Such studies not only expand our understanding of the chemical reactivity of benzoxazine derivatives but also open pathways to novel structures with potential pharmacological applications (Ilaš, Lah, Leban, & Kikelj, 2008).

Photoreaction and β-Lactam Formation

A unique photochemical transformation of a methyl benzoxazine carboxylate derivative has been observed, leading to the formation of β-lactam compounds. This study showcases the potential of photochemistry in generating structurally complex and biologically relevant molecules from benzoxazine precursors (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6S/c1-3-20(17,18)7-4-5-9-8(6-7)13-10(14)12(2,19-9)11(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDDOCGWSBVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)

![4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B2634912.png)

![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)